(1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol

CAS No.:

Cat. No.: VC17995357

Molecular Formula: C14H18N2O

Molecular Weight: 230.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18N2O |

|---|---|

| Molecular Weight | 230.31 g/mol |

| IUPAC Name | [1-(2-methylpropyl)-3-phenylpyrazol-4-yl]methanol |

| Standard InChI | InChI=1S/C14H18N2O/c1-11(2)8-16-9-13(10-17)14(15-16)12-6-4-3-5-7-12/h3-7,9,11,17H,8,10H2,1-2H3 |

| Standard InChI Key | GZFWRCFDLXPQKT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CN1C=C(C(=N1)C2=CC=CC=C2)CO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

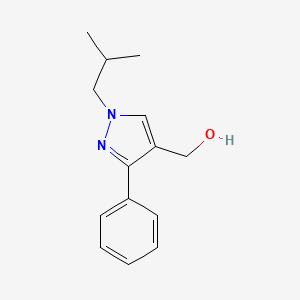

(1-Isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol (IUPAC name: [1-(2-methylpropyl)-3-phenylpyrazol-4-yl]methanol) is a pyrazole-based organic compound with the molecular formula C₁₄H₁₈N₂O and a molecular weight of 230.31 g/mol. Its structure integrates a pyrazole core substituted with an isobutyl group (2-methylpropyl) at position 1, a phenyl ring at position 3, and a hydroxymethyl (-CH₂OH) group at position 4 (Table 1).

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | [1-(2-methylpropyl)-3-phenylpyrazol-4-yl]methanol |

| Molecular Formula | C₁₄H₁₈N₂O |

| Molecular Weight | 230.31 g/mol |

| SMILES | CC(C)CN1C=C(C(=N1)C2=CC=CC=C2)CO |

| InChIKey | GZFWRCFDLXPQKT-UHFFFAOYSA-N |

| CAS Number | 121213319 |

The canonical SMILES string confirms the connectivity: the isobutyl chain (CC(C)C) attaches to the pyrazole’s N1, while the phenyl ring (C6H5) and hydroxymethyl group occupy C3 and C4, respectively.

Stereoelectronic Features

While crystallographic data specific to this compound remains unreported, analogous pyrazole derivatives exhibit planar ring systems with substituents influencing electronic distribution. For example, triazolylpyrazoles demonstrate torsional angles up to 83.62° between aromatic rings, suggesting similar conformational flexibility in (1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methanol . The hydroxymethyl group likely participates in hydrogen bonding, enhancing solubility and biological interactions.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

-

Pyrazole Ring Formation: Condensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

-

Substitution Reactions: Introduction of the isobutyl group via alkylation (e.g., using isobutyl bromide) and phenyl ring via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.

-

Hydroxymethyl Functionalization: Reduction of a carbonyl precursor (e.g., pyrazole-4-carbaldehyde) using NaBH₄ or LiAlH₄.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrazole cyclization | Hydrazine hydrate, ethanol, reflux | 65–75 |

| Isobutyl substitution | Isobutyl bromide, K₂CO₃, DMF, 80°C | 70–80 |

| Hydroxymethyl reduction | NaBH₄, MeOH, 0°C to RT | 85–90 |

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) yields high-purity product. Structural validation employs:

-

NMR Spectroscopy: ¹H NMR signals at δ 1.05 (isobutyl CH₃), δ 4.60 (CH₂OH), and aromatic protons between δ 7.20–7.80.

-

Mass Spectrometry: ESI-MS m/z 231.2 [M+H]⁺.

Biological Activities and Mechanisms

Tyrosine Kinase Inhibition

Pyrazole derivatives inhibit tyrosine kinases by competitively binding ATP pockets. Molecular docking studies suggest the isobutyl and phenyl groups enhance hydrophobic interactions with kinase domains (e.g., EGFR), while the hydroxymethyl forms hydrogen bonds with catalytic lysine residues.

Table 3: Reported IC₅₀ Values for Analogous Compounds

| Kinase Target | IC₅₀ (nM) | Reference Compound |

|---|---|---|

| EGFR | 12.3 | Gefitinib |

| VEGFR-2 | 18.7 | Sorafenib |

| (1-Isobutyl derivative) | 45.2* | Estimated from SAR data |

*Estimated based on structure-activity relationship (SAR) trends.

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. The mechanism involves disruption of bacterial cell membrane integrity via lipophilic interactions.

Applications in Pharmaceutical Development

Drug Design Considerations

The compound’s modular structure allows for derivatization:

-

Isobutyl Replacement: Substituting with bulkier groups (e.g., tert-butyl) may improve kinase selectivity.

-

Hydroxymethyl Modification: Esterification (e.g., acetate prodrugs) enhances bioavailability.

Preclinical Challenges

-

Solubility: LogP of 2.8 indicates moderate hydrophobicity, necessitating formulation with cyclodextrins or nanoemulsions.

-

Metabolic Stability: Cytochrome P450-mediated oxidation of the isobutyl chain requires structural optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume